molecular formula C11H9N5 B5428401 5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine

5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine

Cat. No.: B5428401
M. Wt: 211.22 g/mol
InChI Key: UJIMNGAQRSZYMF-UHFFFAOYSA-N
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Description

5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine is a member of the pyrazolo[1,5-a]pyrimidines family . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical and Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They have a molar mass of 119.127 g·mol−1 .

Mechanism of Action

While the specific mechanism of action for 5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine is not mentioned in the search results, one isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-13-6-8(7-14-11)10-3-1-2-9-4-5-15-16(9)10/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIMNGAQRSZYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C3=CN=C(N=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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